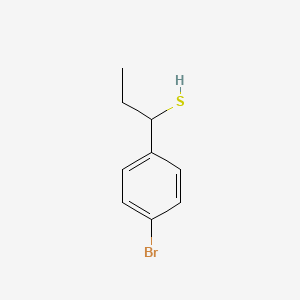
1-(4-Bromophenyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)propane-1-thiol is an organosulfur compound with the molecular formula C9H11BrS and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1-thiol group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the reaction of 4-bromobenzyl bromide with sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 1-(4-Phenyl)propane-1-thiol.
Substitution: Various substituted phenylpropane thiols.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)propane-1-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification . Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)propane-1-thiol: Contains a fluorine atom instead of bromine.
1-(4-Iodophenyl)propane-1-thiol: Contains an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)propane-1-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H11BrS |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11BrS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 |
Clave InChI |
LDWOAHNZKCXNQS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


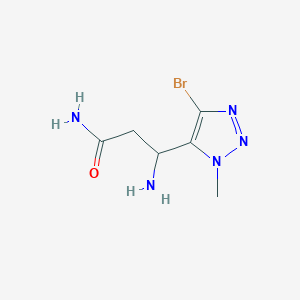
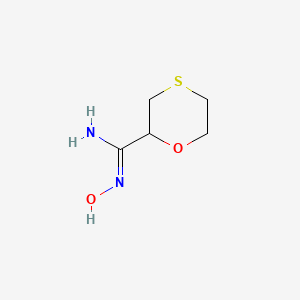

![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)
![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
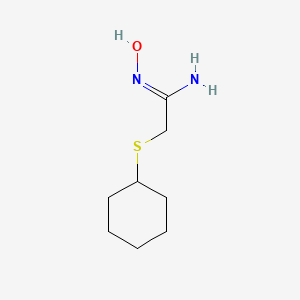
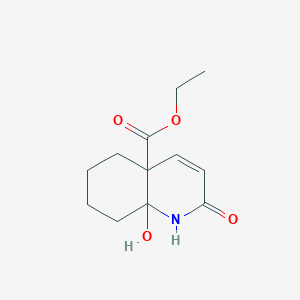
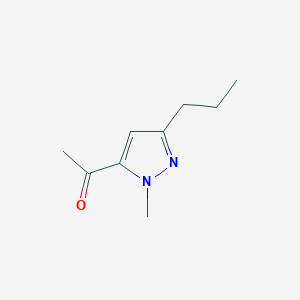
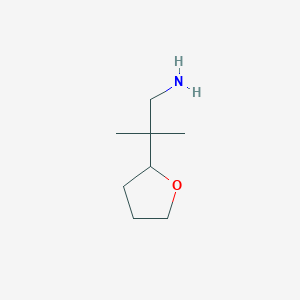
![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
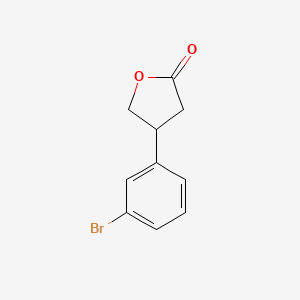
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
